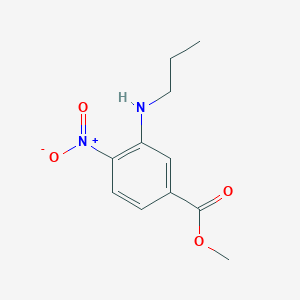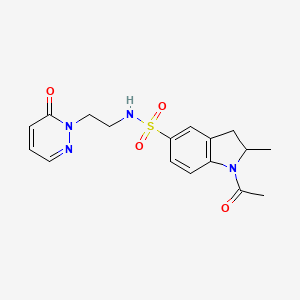![molecular formula C7H10O3 B2710051 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2416229-57-5](/img/structure/B2710051.png)
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 It is characterized by a unique structure that includes an oxabicyclo ring system, which is a bicyclic structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclohexane-1,3-diesters, which undergo double alkylation with diiodomethane to form the desired bicyclic structure . Another method involves the photocatalytic Minisci reaction, where N-hydroxyphthalimide esters of the corresponding carboxylic acids are used under mild, photocatalytic conditions to introduce various functional groups at the bridgehead position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve the use of efficient catalysts and controlled reaction environments to maximize output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but differ in the number of carbon atoms and the presence of functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic structure and have different chemical properties and applications.
The uniqueness of 2-Oxabicyclo[31
Propriétés
IUPAC Name |
2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIPTPMAUHSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2709975.png)
![ethyl (2Z)-4-chloro-2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2709976.png)
![4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide](/img/structure/B2709977.png)



![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone](/img/structure/B2709984.png)
![3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2709988.png)
![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)
![2-(2,4-difluorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709990.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)
